2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide
Description
This compound belongs to the thiazolo[4,5-d]pyridazin-4-one family, characterized by a bicyclic heteroaromatic core. Its structure includes:
Properties
IUPAC Name |
2-[7-(4-fluorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2S/c1-3-8-19-13(23)9-22-17(24)15-16(25-10(2)20-15)14(21-22)11-4-6-12(18)7-5-11/h4-7H,3,8-9H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDVJXPUZLQJHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=O)C2=C(C(=N1)C3=CC=C(C=C3)F)SC(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide is a complex organic compound that belongs to the thiazolo[4,5-d]pyridazine class. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer and neurodegenerative diseases. The unique structural features of this compound, including the fluorophenyl group and acetamide moiety, suggest diverse interactions in biological systems.
Chemical Structure and Properties
The molecular formula for 2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide is , with a molecular weight of approximately 424.47 g/mol. Its structure includes a thiazole ring fused to a pyridazine ring, which is known for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H20FN5O2S |
| Molecular Weight | 424.47 g/mol |
| Structure | Thiazolo[4,5-d]pyridazine derivative |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in gene expression regulation and are implicated in various cancers.
Biological Activity
Research indicates that derivatives of thiazolo[4,5-d]pyridazines exhibit significant biological activities, including:
- Antitumor Activity : Compounds with similar structures have shown promising results in inhibiting tumor cell proliferation. For instance, related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines.
- Neuroprotective Effects : Some thiazolo derivatives have been studied for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Studies and Research Findings
- Antitumor Efficacy : A study on structurally similar compounds revealed that they could inhibit the growth of HepG2 liver cancer cells with IC50 values around 1.30 μM. These compounds induced apoptosis and caused cell cycle arrest at the G2/M phase, highlighting their potential as anticancer agents .
- HDAC Inhibition : Research has shown that fluorinated derivatives can selectively inhibit HDAC3 with improved potency compared to non-fluorinated analogs. This selectivity is crucial for minimizing side effects associated with broader HDAC inhibition .
- Structural Activity Relationship (SAR) : The presence of the fluorophenyl group appears to enhance the biological activity of these compounds by increasing lipophilicity and improving binding affinity to target proteins .
Future Directions
Further research is essential to elucidate the full spectrum of biological activities associated with 2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide. Key areas for future investigation include:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy of this compound in tumor models.
- Mechanistic Studies : Exploring the precise mechanisms through which this compound exerts its biological effects, particularly its interaction with specific cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
The target compound’s thiazolo[4,5-d]pyridazin-4-one core distinguishes it from analogs with pyrimido-oxazin or oxazino-pyrimidine scaffolds:
- Pyrimido[4,5-d][1,3]oxazin derivatives (e.g., compounds 16a–16e in ): These feature a fused pyrimidine-oxazine system. The oxygen atom in the oxazin ring may alter hydrogen-bonding capacity compared to the sulfur-containing thiazolo ring .
- Oxazino[4,5-d]pyrimidines (): These exhibit a pyrimidine-oxazine core with substituents like phenyl or piperazine, which may confer distinct electronic and steric profiles .
Key Insight : The thiazolo core’s sulfur atom could enhance metabolic stability compared to oxygenated analogs, though this requires experimental validation.
Substituent Variations
7-Position Substituents
All compared compounds retain the 4-fluorophenyl group at the 7-position, suggesting its critical role in target interaction. For example:
- N-(4-Chlorophenyl)-2-[7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5-yl]acetamide (): Replaces the N-propyl group with a 4-chlorophenyl-acetamide, increasing molecular weight (428.87 vs. ~415–420 for the target) and introducing halogen-mediated hydrophobic interactions .
2-Position Modifications
- However, it increases molecular weight (415.5 g/mol) and nitrogen content compared to the target’s methyl group .
- 2-Methyl substitution (Target compound): Simplifies synthesis and reduces steric hindrance, possibly favoring membrane permeability.
Acetamide Side Chain
- N-Propyl group (Target): Balances hydrophobicity and chain flexibility.
- N-Cyclopentyl (): The bulky cyclopentyl group may hinder absorption but enhance target specificity .
Physicochemical Data
*Inferred based on structural similarity to .
Notable Trends:
- Halogenation (Cl, F) increases molecular weight and lipophilicity.
- Cyclic amines (pyrrolidine, piperazine) enhance nitrogen content and polarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
